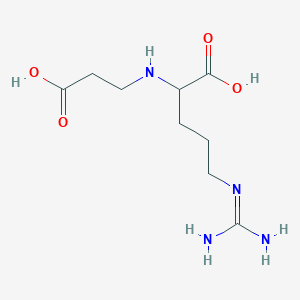
2'-Deoxyadenosine 5'-monophosphate sodium salt
Overview
Description
2’-Deoxyadenosine 5’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in the synthesis and repair of DNA. It is a phosphorylated form of 2’-deoxyadenosine, which consists of a deoxyribose sugar linked to an adenine base. This compound is commonly used in molecular biology and biochemistry research due to its involvement in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxyadenosine 5’-monophosphate sodium salt can be synthesized through a series of chemical reactions starting from 2’-deoxyadenosine. The synthesis typically involves the phosphorylation of 2’-deoxyadenosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the monophosphate derivative .
Industrial Production Methods
In industrial settings, the production of 2’-deoxyadenosine 5’-monophosphate sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels. The compound is then converted to its sodium salt form to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine 5’-monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2’-deoxyadenosine 5’-diphosphate or 2’-deoxyadenosine 5’-triphosphate.
Reduction: Reduction reactions can convert it back to 2’-deoxyadenosine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include 2’-deoxyadenosine 5’-diphosphate, 2’-deoxyadenosine 5’-triphosphate, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2’-Deoxyadenosine 5’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of DNA and RNA analogs.
Biology: It plays a role in studying DNA replication, repair, and recombination processes.
Medicine: It is used in the development of antiviral and anticancer therapies by targeting specific DNA sequences.
Industry: It is utilized in the production of diagnostic kits and molecular biology reagents
Mechanism of Action
2’-Deoxyadenosine 5’-monophosphate sodium salt exerts its effects by incorporating into DNA during replication and repair processes. It acts as a substrate for DNA polymerases, which catalyze the formation of phosphodiester bonds between nucleotides. This incorporation is crucial for maintaining the integrity and stability of the DNA molecule. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular pathways related to DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyguanosine 5’-monophosphate sodium salt
- 2’-Deoxycytidine 5’-monophosphate sodium salt
- 2’-Deoxyuridine 5’-monophosphate sodium salt
Uniqueness
2’-Deoxyadenosine 5’-monophosphate sodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it contains an adenine base, which pairs with thymine in DNA, making it essential for the accurate replication and transcription of genetic information. Its sodium salt form enhances its solubility and stability, making it more suitable for various laboratory applications .
Properties
IUPAC Name |
disodium;[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYHHRDGEJPLGT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969711 | |
| Record name | Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54509-79-4, 151151-31-4 | |
| Record name | Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Deoxyadenosine 5'-monophosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12320479.png)
![(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol](/img/structure/B12320486.png)



![[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)
![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)
![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)


